6-(Methylsulfanyl)-9-pentyl-9H-purin-2-amine
Description
6-(Methylsulfanyl)-9-pentyl-9H-purin-2-amine is a synthetic purine derivative characterized by a methylsulfanyl (-SMe) group at position 6, a pentyl (-C₅H₁₁) chain at position 9, and an amine (-NH₂) at position 2.
Properties
CAS No. |
105959-97-5 |
|---|---|
Molecular Formula |
C11H17N5S |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
6-methylsulfanyl-9-pentylpurin-2-amine |
InChI |
InChI=1S/C11H17N5S/c1-3-4-5-6-16-7-13-8-9(16)14-11(12)15-10(8)17-2/h7H,3-6H2,1-2H3,(H2,12,14,15) |
InChI Key |
XQJXVFZBLQJWRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=NC2=C1N=C(N=C2SC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-9-pentyl-9H-purin-2-amine typically involves the alkylation of 6-thiopurine derivatives. One common method is the reaction of 6-thiopurine with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Methylthio)-9-pentyl-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, particularly targeting the purine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 6-position where the methylthio group is located.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various alkylated or arylated purine derivatives.
Scientific Research Applications
6-(Methylthio)-9-pentyl-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 6-(Methylthio)-9-pentyl-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis and metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis, which can result in cell cycle arrest and apoptosis in rapidly dividing cells .
Comparison with Similar Compounds
Substituent Effects at Position 6
The substituent at position 6 significantly impacts electronic properties, reactivity, and binding interactions:
Substituent Effects at Position 9
The alkyl or cyclic substituent at position 9 modulates solubility and hydrophobic interactions:
- Pentyl (-C₅H₁₁) (target compound): The linear pentyl chain enhances lipophilicity, favoring membrane penetration and interactions with hydrophobic binding pockets.
- Cyclohexyl (): The cyclic structure increases rigidity and steric bulk, which may restrict conformational flexibility but improve target specificity .
- Butyl (-C₄H₉) (e.g., 9-Butyl-6-[(4-chlorophenyl)methylsulfanyl]purin-2-amine, ): Shorter alkyl chains reduce lipophilicity compared to pentyl, possibly decreasing bioavailability in hydrophobic environments .
Data Table: Key Structural and Functional Comparisons
*LogP values are estimated based on substituent contributions.
Research Findings and Trends
Synthetic Yields : Chloro derivatives (e.g., ) are synthesized in moderate yields (34–50%), while sulfur-containing analogues (e.g., ) show lower yields due to steric challenges .
Metabolic Stability : Methylsulfanyl groups may offer superior stability compared to chloro, as seen in related purine derivatives .
Target Interactions : Bulkier substituents (e.g., benzylsulfanyl) improve affinity for hydrophobic pockets but may reduce solubility, necessitating formulation optimization .
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